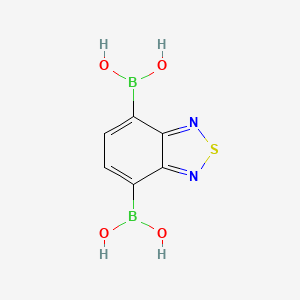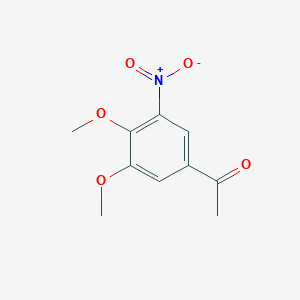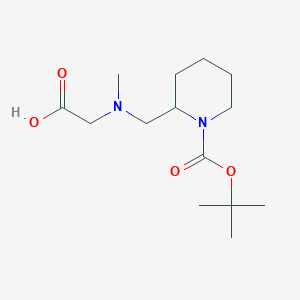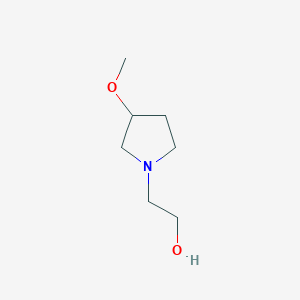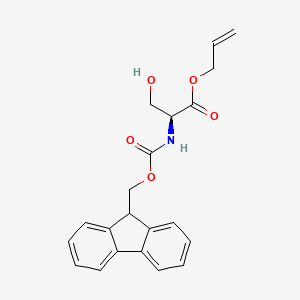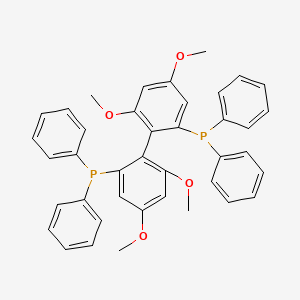
(R)-DTBM-Garphos
Descripción general
Descripción
“®-DTBM-Garphos” is a phosphine ligand . Its empirical formula is C76H108O8P2 and it has a molecular weight of 1211.61 . It is also known as "®-(4,4’,6,6’-Tetramethoxybiphenyl-2,2’-diyl)bis(bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine)" .
Synthesis Analysis
In a study, “®-DTBM-Garphos” was used in a synergistic palladium/chiral Lewis base catalysis for the stereodivergent coupling of 1,3-dienes with pentafluorophenyl acetates . All four stereoisomers of the coupling products could be selectively prepared with high diastereo- and enantio-selectivities .
Molecular Structure Analysis
The SMILES string of “®-DTBM-Garphos” is COc1cc (OC)c (c (c1)P (c2cc (c (OC)c (c2)C (C) (C)C)C (C) (C)C)c3cc (c (OC)c (c3)C (C) (C)C)C (C) (C)C)-c4c (OC)cc (OC)cc4P (c5cc (c (OC)c (c5)C (C) (C)C)C (C) (C)C)c6cc (c (OC)c (c6)C (C) (C)C)C (C) (C)C .
Chemical Reactions Analysis
“®-DTBM-Garphos” is suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Suzuki-Miyaura Coupling, Stille Coupling, Sonogashira Coupling, Negishi Coupling, Heck Coupling, and Hiyama Coupling .
Physical And Chemical Properties Analysis
“®-DTBM-Garphos” is a solid substance . Its optical activity is [α]22/D +18.0°, c = 0.5% in chloroform .
Aplicaciones Científicas De Investigación
Nickel(0)-Catalyzed Hydroalkylation of 1,3-Dienes
(R)-DTBM-Garphos has been utilized in the development of a highly regioselective nickel-hydride catalyst for the addition of 1,3-dienes with ketones. This process enables the efficient synthesis of γ,δ-unsaturated ketones, offering a valuable tool in organic chemistry. The reaction showcases high yield and regioselectivity, with the asymmetric version also achieving high enantioselectivity. This innovation demonstrates the utility of (R)-DTBM-Garphos in facilitating complex chemical transformations (Cheng et al., 2018).
Rhodium-Catalyzed Intramolecular Ketone Hydroacylation
Another application of (R)-DTBM-Garphos is in the rhodium-catalyzed intramolecular hydroacylation of ketones. This process yields seven-membered lactones with significant enantiomeric excess. It involves a mechanism where the rhodium(I) oxidative addition, ketone CO double bond insertion into the rhodium hydride, and C-O bond-forming reductive elimination are key steps. This research provides insights into the mechanism and selectivity of this C-H bond activation process, further highlighting the versatility of (R)-DTBM-Garphos in catalytic reactions (Shen et al., 2009).
Asymmetric Hydrogenation of α-Substituted Vinyl Sulfones
(R)-DTBM-Garphos has also been employed in the asymmetric hydrogenation of α-substituted vinyl sulfones, a method yielding high yields and excellent enantioselectivities. This process represents an efficient approach to producing α-substituted chiral sulfones, which are valuable in organic synthesis. The method operates under mild conditions, underscoring the practical applications of (R)-DTBM-Garphos in synthesizing complex organic molecules (Shi et al., 2017).
Artificial Catalyst Mimicking Natural Enzymes
An intriguing application of (R)-DTBM-Garphos is in the realm of artificial catalysts that mimic the behavior of natural enzymes. Heavily substituted (R)-DTBM-SegPHOS has been shown to be active in the asymmetric Pd(II)-catalyzed hydrogenation or C−O bond cleavage, where its extensive network of interactions leads to increased stabilities of intermediates and transition states. This application demonstrates the potential of (R)-DTBM-Garphos in developing catalysts that emulate the efficiency and selectivity of natural enzymes (Chen & Gridnev, 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[2-[2-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphanyl-4,6-dimethoxyphenyl]-3,5-dimethoxyphenyl]-bis(3,5-ditert-butyl-4-methoxyphenyl)phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C76H108O8P2/c1-69(2,3)51-37-47(38-52(65(51)81-29)70(4,5)6)85(48-39-53(71(7,8)9)66(82-30)54(40-48)72(10,11)12)61-35-45(77-25)33-59(79-27)63(61)64-60(80-28)34-46(78-26)36-62(64)86(49-41-55(73(13,14)15)67(83-31)56(42-49)74(16,17)18)50-43-57(75(19,20)21)68(84-32)58(44-50)76(22,23)24/h33-44H,1-32H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KACYLFSRRUJDSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)P(C2=CC(=C(C(=C2)C(C)(C)C)OC)C(C)(C)C)C3=CC(=CC(=C3C4=C(C=C(C=C4P(C5=CC(=C(C(=C5)C(C)(C)C)OC)C(C)(C)C)C6=CC(=C(C(=C6)C(C)(C)C)OC)C(C)(C)C)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C76H108O8P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901104167 | |
| Record name | 1,1′-[(1S)-4,4′,6,6′-Tetramethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901104167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1211.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-DTBM-Garphos | |
CAS RN |
1365531-99-2 | |
| Record name | 1,1′-[(1S)-4,4′,6,6′-Tetramethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365531-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-[(1S)-4,4′,6,6′-Tetramethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-bis[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl]phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901104167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B3177110.png)

![2-[(4R)-4,5-Dihydro-4-isopropyl-2-oxazolyl]pyridine](/img/structure/B3177130.png)
